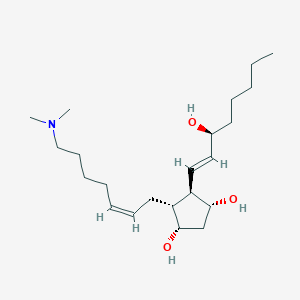

N-Dimethylaminoprostaglandin F2alpha

説明

N-Dimethylaminoprostaglandin F2alpha (C22H41NO3) is a derivative of Prostaglandin F2alpha (PGF2α), which was designed as a PG antagonist for in vitro and in vivo studies. It is used in various biological activities .

Synthesis Analysis

The synthesis of PGF2α was achieved in 19% yield in 16 longest linear steps . A more concise and highly stereoselective total synthesis of PGF2α was described in 2012, which requires only seven steps, a significant improvement on the original 17-steps synthesis of Corey and Cheng .

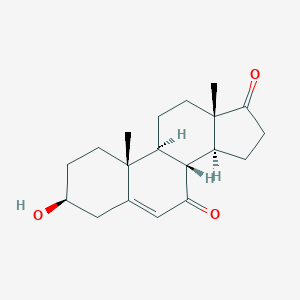

Molecular Structure Analysis

The molecular structure of N-Dimethylaminoprostaglandin F2alpha is represented by the formula C22H41NO3 . The cryo-EM structures of the FP receptor bound to carboprost and latanoprost-FA (the free acid form of latanoprost) at 2.7Å and 3.2Å resolution, respectively, reveal the molecular mechanism of FP receptor selectivity for both endogenous prostaglandins and clinical drugs .

Chemical Reactions Analysis

N-Dimethylaminoprostaglandin F2alpha is a selective antagonist of prostaglandin F2 alpha-mediated vascular responses . It is used in various biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-Dimethylaminoprostaglandin F2alpha are represented by the formula C22H41NO3 . The solubility of N-Dimethylaminoprostaglandin F2alpha is as follows: DMF: >50 mg/ml; DMSO: >50 mg/ml; Ethanol: >20 mg/ml; Methyl acetate: <10 mg/ml; PBS pH 7.2: >3 mg/ml .

科学的研究の応用

Platelet Activation and Adhesion

N-Dimethylaminoprostaglandin F2alpha has been studied for its role in platelet function. F2-isoprostanes like 8-epiprostaglandin F2alpha, an isomer of prostaglandin F2alpha, increase platelet adhesion and reduce the antiadhesive and antiaggregatory effects of nitric oxide (NO). These compounds may contribute to oxidative injury by inducing platelet activation and diminishing the antiplatelet activity of NO (Minuz et al., 1998).

Pulmonary Vasoconstriction Antagonism

The N-dimethylamino analogs of PGF2alpha, such as N-dimethylamine PGF2alpha, have shown effectiveness as in vivo prostaglandin antagonists. These analogs can antagonize the pulmonary vasoconstriction response to PGF2alpha and arachidonic acid in animal models, differentiating the pulmonary vascular responses (Fitzpatrick et al., 1978).

Role in Parturition

Mice lacking the gene for the receptor of prostaglandin F2alpha (FP) exhibit failure in parturition, indicating a crucial role of prostaglandin F2alpha in the initiation of childbirth. The interaction of prostaglandin F2alpha with the FP receptor in ovarian luteal cells is essential for inducing luteolysis and triggering labor (Sugimoto et al., 1997).

Ocular Applications

The study of prostaglandin F2alpha analogs like N-Dimethylaminoprostaglandin F2alpha is important in ocular pharmacology. These compounds are hypothesized to reduce intraocular pressure through mechanisms such as relaxation of the ciliary muscle (Kunapuli et al., 1997).

Influence on Corpus Luteum

Prostaglandin F2alpha, including its analogs, regulates physiological changes in the corpus luteum at different stages of the estrous cycle in bovines. It activates different intracellular processes in early- and mid-cycle corpora lutea, influencing reproductive functions (Tsai & Wiltbank, 1998).

特性

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQPSLXSAMMMJ-PIOKUXGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601147930 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Dimethylaminoprostaglandin F2alpha | |

CAS RN |

67508-09-2 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67508-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dimethylaminoprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067508092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

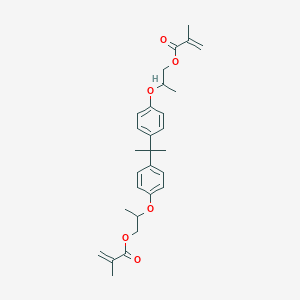

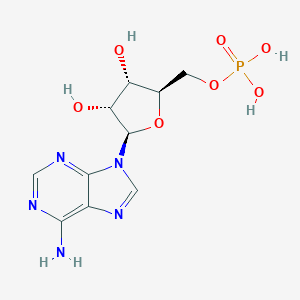

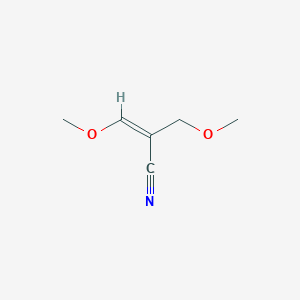

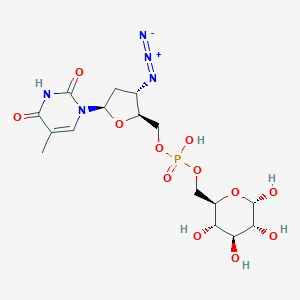

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)